molecular formula C17H18N4O4S2 B2751825 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851979-76-5

4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Número de catálogo: B2751825
Número CAS: 851979-76-5
Peso molecular: 406.48
Clave InChI: WQUHXTZWHNJAHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for various biological activities.
  • A hydrazinecarbonyl group, which can enhance biological interactions.
  • A sulfonamide group that may contribute to its pharmacological properties.

Anticancer Properties

Benzothiazole derivatives are widely studied for their anticancer properties. The specific compound has demonstrated significant activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast cancer)0.24
HT-29 (Colorectal cancer)0.28
NCI-H226 (Lung cancer)1.53
HeLa (Cervical cancer)2.41
COS-7 (Kidney fibroblast)4.31

The compound exhibited potent inhibitory effects on cell proliferation across multiple cancer types, with IC50 values ranging from 0.24 µM to 4.31 µM, indicating strong potential as an anticancer agent.

The mechanisms through which this compound exerts its anticancer effects involve:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G1/S phase transition, thereby inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and hydrazinecarbonyl groups significantly impact the biological activity of the compound. For instance:

  • Substituents on the benzothiazole ring can enhance or diminish potency against specific cancer types.
  • The presence of electron-withdrawing groups in certain positions has been shown to increase anticancer activity.

Case Studies

Several studies have reported on derivatives of benzothiazole compounds similar to the one in focus:

  • Study on Hydrazine Derivatives : Research involving hydrazine derivatives indicated that substituents on the benzothiazole scaffold significantly affected their anticancer activity, with some derivatives showing IC50 values as low as 0.015 µM against colon cancer cells (HT29) .
  • Evaluation Against Multiple Cell Lines : A comprehensive evaluation of various benzothiazole derivatives highlighted that modifications led to varying degrees of cytotoxicity across different cancer cell lines, emphasizing the importance of structural variations in enhancing therapeutic efficacy .

Aplicaciones Científicas De Investigación

Biological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
    • A study demonstrated that novel derivatives with similar structures displayed selective cytotoxicity against tumor cells while sparing normal cells, suggesting a potential for targeted cancer therapy .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. In several studies, it has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
    • The ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory drug.
  • Enzyme Inhibition
    • Sulfonamides are known for their ability to inhibit various enzymes. This compound has been tested against key enzymes involved in metabolic pathways, such as acetylcholinesterase and α-glucosidase. Results indicate it may have therapeutic implications for conditions like diabetes and Alzheimer's disease .
    • The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance inhibitory potency against these enzymes.

Case Studies

  • Case Study on Anticancer Activity
    • A recent study synthesized several new sulfonamide derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anticancer potential .
    • These findings highlight the importance of structural modifications in enhancing biological activity.
  • Case Study on Anti-inflammatory Effects
    • Another study focused on the anti-inflammatory effects of similar benzothiazole derivatives. The results showed a significant reduction in paw edema in treated rats compared to controls, supporting the compound's potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Values (µM)Remarks
Anticancer4-(2-(6-methoxybenzo[d]thiazol-2-yl)...5-10Selective against tumor cells
Anti-inflammatoryVarious benzothiazole derivatives20-50Effective in reducing edema
Enzyme Inhibition4-(2-(6-methoxybenzo[d]thiazol-2-yl)...10-30Inhibits acetylcholinesterase

Propiedades

IUPAC Name

4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-21(2)27(23,24)13-7-4-11(5-8-13)16(22)19-20-17-18-14-9-6-12(25-3)10-15(14)26-17/h4-10H,1-3H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHXTZWHNJAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.